Methyl 5-bromo-2-methoxy-3-methylbenzoate

Description

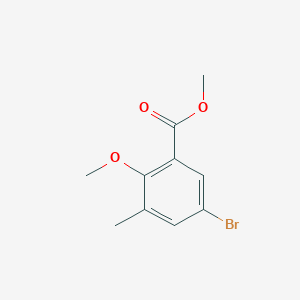

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-methoxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOOZLRJMORZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377415 | |

| Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722497-32-7 | |

| Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Methyl 5 Bromo 2 Methoxy 3 Methylbenzoate in Advanced Organic Synthesis

Role as a Building Block in Medicinal Chemistry

Substituted benzoic acid derivatives are a common motif in many biologically active compounds. While direct applications of Methyl 5-bromo-2-methoxy-3-methylbenzoate in marketed drugs are not documented, its structural features make it a valuable precursor for the synthesis of potential therapeutic agents. For example, related substituted benzoates have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. chemscene.com Furthermore, the broader class of substituted benzoic acids has been explored for the development of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are promising targets in cancer therapy.

Potential as a Precursor in Agrochemical Synthesis

The development of novel agrochemicals often relies on the synthesis and screening of a diverse range of chemical structures. Halogenated and methoxy-substituted aromatic compounds are frequently found in the structures of herbicides, fungicides, and insecticides. Although specific examples of the use of this compound in agrochemical products have not been identified in the available literature, its chemical nature suggests its potential as a scaffold for the generation of new agrochemical candidates.

Role in Supramolecular Chemistry and Materials Science

No specific applications of this compound in the fields of supramolecular chemistry or materials science have been reported in the reviewed scientific literature. The design of molecules for these purposes typically requires specific functionalities that promote self-assembly or lead to desired material properties, and to date, this particular compound has not been a focus in these areas of research.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Bromo 2 Methoxy 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For Methyl 5-bromo-2-methoxy-3-methylbenzoate, a complete understanding of its structure is achieved through the combined application of one-dimensional and two-dimensional NMR experiments.

¹H NMR Chemical Shift Assignments and Coupling Analysis

While specific experimental ¹H NMR data for this compound is not publicly available in the searched literature, a predicted ¹H NMR spectrum can be hypothesized based on the analysis of similar structures and established chemical shift principles. The expected signals would correspond to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups.

The aromatic region would likely display two distinct signals for the two protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing bromo and ester groups, and the electron-donating methoxy and methyl groups. The coupling between these protons would provide information about their relative positions on the ring.

The protons of the three methyl groups (the ester methyl, the methoxy methyl, and the ring-substituted methyl) would each appear as a singlet, with their chemical shifts being characteristic of their respective chemical environments.

A hypothetical data table for the ¹H NMR chemical shifts is provided below for illustrative purposes.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.0 - 8.0 | d | 2-3 |

| Aromatic H | 7.0 - 8.0 | d | 2-3 |

| OCH₃ (ester) | 3.8 - 4.0 | s | - |

| OCH₃ (ether) | 3.7 - 3.9 | s | - |

| Ar-CH₃ | 2.2 - 2.5 | s | - |

¹³C NMR Spectral Interpretation

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not found in the available literature. However, a predicted spectrum can be outlined. The spectrum would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the ester group would appear at the most downfield chemical shift. The six aromatic carbons would have chemical shifts in the typical aromatic region, with variations depending on the attached substituents. The carbon atom attached to the bromine would be significantly influenced. The three methyl carbons (ester, methoxy, and aryl) would appear at the most upfield chemical shifts.

A hypothetical data table for the ¹³C NMR chemical shifts is presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-C | 120 - 140 |

| Aromatic C-H | 110 - 130 |

| O-CH₃ (ester) | 50 - 60 |

| O-CH₃ (ether) | 55 - 65 |

| Ar-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, specifically helping to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the signals of the aromatic C-H groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be key to piecing together the entire molecular structure by, for example, showing correlations from the methyl protons to the aromatic carbons and the carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₁₀H₁₁BrO₃. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Patterns and Structural Information

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. While specific experimental fragmentation data is unavailable, likely fragmentation pathways can be predicted. Common fragmentation patterns for this type of molecule would include:

Loss of the methoxy group (-OCH₃) from the ester.

Loss of the methyl group (-CH₃) from the ester.

Loss of the entire ester group.

Cleavage of the ether bond.

Loss of a bromine atom.

Analysis of these fragment ions would help to confirm the presence and location of the various functional groups within the molecule.

A hypothetical table of major fragment ions is provided below.

| m/z (mass-to-charge ratio) | Possible Fragment |

| 258/260 | [M]⁺ |

| 227/229 | [M - OCH₃]⁺ |

| 243/245 | [M - CH₃]⁺ |

| 179 | [M - Br]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonds within a molecule. For this compound, the analysis of its vibrational modes is critical for confirming its structure. While a complete experimental spectrum is not publicly available, the expected absorption bands can be predicted based on the analysis of structurally similar compounds. nih.gov

Key vibrational modes anticipated for this molecule include the stretching of the carbonyl group (C=O) of the ester, which typically appears as a strong band in the IR spectrum. The presence of both methoxy (-OCH₃) and methyl ester (-COOCH₃) groups will give rise to various C-O stretching vibrations. The aromatic ring itself has characteristic C=C and C-H stretching and bending vibrations. The carbon-bromine (C-Br) bond, along with the vibrations of the methyl group, will also produce distinct signals in the lower frequency region of the spectrum.

A synthesis of a related compound, this compound, was reported to have IR spectral data including peaks at 2926, 1756, 1435, 1257, 1197, and 1126 cm⁻¹, which correspond to various stretching and bending vibrations of the molecule's functional groups. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1730-1715 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Strong |

| Ester/Methoxy | C-O Stretch | 1300-1000 | Strong |

| Aromatic | C-H Stretch | 3100-3000 | Medium to Weak |

| Methyl/Methoxy | C-H Stretch (aliphatic) | 2990-2850 | Medium |

X-ray Crystallography for Solid-State Structure Determination

As of this review, a specific, publicly accessible crystal structure determination for this compound has not been reported in major crystallographic databases. However, research on closely related compounds and general principles of crystal engineering allows for a predictive analysis of its solid-state characteristics. uni-koeln.debeilstein-journals.org

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org In the case of this compound, several types of interactions are expected to play a significant role.

Halogen Bonding: The bromine atom on the aromatic ring is capable of forming halogen bonds. This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) is attracted to a Lewis basic (electron-rich) site on an adjacent molecule, such as the carbonyl oxygen or the methoxy oxygen. rsc.orgresearchgate.net Studies have shown that I···O and even Br···O interactions can be significant in directing crystal packing. researchgate.net

π–π Stacking: The electron-rich aromatic rings can stack on top of one another, an interaction driven by van der Waals forces. The substitution pattern on the ring will influence the geometry of this stacking, which can range from parallel-displaced to T-shaped arrangements.

C-H···O Hydrogen Bonds: While lacking strong hydrogen bond donors (like -OH or -NH), the molecule can form weaker C-H···O hydrogen bonds. The methyl and methoxy C-H groups can act as weak donors, interacting with the carbonyl or methoxy oxygens of neighboring molecules. These interactions, though individually weak, can collectively contribute to the stability of the crystal lattice. researchgate.net

Dipole-Dipole Interactions: The ester and methoxy groups introduce permanent dipoles into the molecule, leading to dipole-dipole interactions that help to orient the molecules within the crystal.

The interplay of these forces dictates the final crystal structure, influencing properties like melting point and solubility. mdpi.com The tendency for certain interactions to occur is not solely based on their energy but also on steric factors and the relative abundance of donor and acceptor sites. rsc.org

The conformation of a molecule in the solid state can be "frozen" and observed via X-ray crystallography. For this compound, the key conformational features are the orientations of the methoxy and methyl ester substituents relative to the plane of the benzene ring.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. chemicalbook.com For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, as a methyl ester, is expected to have sufficient volatility for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification and purity assessment. The analysis would involve injecting a solution of the compound into a heated port, where it vaporizes and is carried by an inert gas through a long, thin column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this aromatic ester, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound would be retained on the column and then eluted by gradually increasing the proportion of the organic solvent. A UV detector is commonly used for aromatic compounds, as the benzene ring absorbs UV light.

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Capillary, e.g., DB-5ms (nonpolar) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

| HPLC | Reversed-Phase, e.g., C18 | Acetonitrile/Water or Methanol/Water gradient | UV-Vis Diode Array Detector (DAD) |

These chromatographic methods are crucial for monitoring the progress of its synthesis, identifying any byproducts or impurities, and establishing a quantitative purity profile for the final product. uni-koeln.de

Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 2 Methoxy 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic characteristics of molecules. For Methyl 5-bromo-2-methoxy-3-methylbenzoate, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and compute its electronic properties. nih.gov Such calculations provide a foundational understanding of the molecule's stability and potential reaction pathways.

Frontier Molecular Orbital (FMO) theory is critical for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the carbonyl group of the ester and the bromine atom, which can act as an electron-withdrawing group. A theoretical study would quantify these energy levels and the energy gap, providing insights into the molecule's kinetic stability and its propensity to engage in electrophilic or nucleophilic attacks. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data are hypothetical examples of what a DFT calculation might yield and are for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

In the case of this compound, an MEP analysis would likely reveal negative potential (typically colored red or yellow) around the oxygen atoms of the ester and methoxy groups, indicating these as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. This visual representation of the molecule's charge landscape is crucial for understanding intermolecular interactions. nih.gov

Molecular Modeling and Conformational Landscape Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling techniques are used to explore the conformational landscape of this compound. This involves rotating the single bonds, particularly the C-O bond of the ester group and the C-C bonds of the methyl and methoxy substituents, to identify the most stable conformers (energy minima).

A potential energy surface scan can be performed by systematically changing the dihedral angles of the key rotatable bonds to map out the energy landscape. This analysis helps in understanding the molecule's preferred shapes and the energy barriers between different conformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. For this compound, key spectroscopic techniques would include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations can predict the vibrational frequencies corresponding to the IR spectrum. researchgate.net The calculated wavenumbers for functional groups like the C=O stretch of the ester, C-O stretches of the ester and ether, and the aromatic C-H and C-C vibrations can be compared with experimental FTIR data. dergipark.org.tr Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. epstem.net The accuracy of these predictions can be enhanced by considering solvent effects, for instance, by using the Polarizable Continuum Model (PCM).

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table illustrates the format for comparing theoretical and experimental data; the values are hypothetical.)

| Vibrational Mode (IR) | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1725 | 1720 |

| Aromatic C=C Stretch | 1605 | 1600 |

| Nucleus (NMR) | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (OCH₃) | 3.85 | 3.82 |

Reaction Mechanism Elucidation through Computational Simulation

Computational simulations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. For this compound, one could investigate reactions such as nucleophilic aromatic substitution or hydrolysis of the ester group.

By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. This provides a deeper understanding of the molecule's reactivity that is often difficult to obtain through experimental means alone.

Future Research Directions and Outlook for Methyl 5 Bromo 2 Methoxy 3 Methylbenzoate

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of Methyl 5-bromo-2-methoxy-3-methylbenzoate will undoubtedly be guided by the principles of green chemistry, emphasizing the development of more sustainable and atom-economical routes. rsc.orgresearchgate.netwjpmr.com Current synthetic approaches often rely on traditional methods that may involve hazardous reagents, multiple steps, and the generation of significant waste. Future research will likely focus on several key areas to address these limitations.

One promising avenue is the exploration of catalytic C-H activation strategies. researchgate.netacs.org This approach could enable the direct introduction of the bromo, methoxy (B1213986), or methyl groups onto a simpler benzoic acid ester precursor, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Such methods would significantly improve atom economy by minimizing the formation of stoichiometric byproducts. researchgate.netacs.orgrsc.org

Furthermore, the use of environmentally benign solvents, such as water or bio-based solvents, will be a critical aspect of developing greener synthetic protocols. frontiersin.org The development of catalysts that are effective in these media will be essential. For instance, the use of solid acid catalysts, like the zirconium/titanium-based systems reported for the synthesis of other methyl benzoates, could offer a recyclable and more environmentally friendly alternative to traditional acid catalysts. mdpi.com

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Materials | Often complex and pre-functionalized | Simpler, more readily available precursors |

| Catalysis | Stoichiometric reagents | Recyclable and selective catalysts (e.g., solid acids, transition metals for C-H activation) |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, bio-solvents) |

| Atom Economy | Lower, with significant byproduct formation | Higher, minimizing waste |

| Process | Multi-step with intermediate purifications | Tandem/cascade reactions, one-pot synthesis |

Exploration of Novel Catalytic Transformations

The functional groups present in this compound provide multiple handles for a wide array of novel catalytic transformations. The bromine atom, in particular, is a versatile functional group for cross-coupling reactions. Future research is expected to extensively explore palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds at the 5-position. nih.govacs.orgrsc.org This would allow for the synthesis of a diverse library of derivatives with potentially interesting electronic and steric properties.

The methoxy group also presents opportunities for catalytic manipulation. O-demethylation followed by derivatization of the resulting phenol (B47542) is a possible route. More advanced would be the exploration of C-O bond activation/cleavage, a challenging but increasingly feasible transformation that could allow for the introduction of different functional groups at the 2-position. acs.org

Furthermore, the methyl group and the aromatic C-H bonds offer avenues for late-stage functionalization. Research into selective C(sp³)–H and C(sp²)–H bond activation could enable the introduction of additional functional groups, further expanding the chemical space accessible from this starting material. nih.gov The development of catalysts that can distinguish between the different C-H bonds on the aromatic ring would be a significant achievement. chemrxiv.org

Integration into Flow Chemistry and Continuous Processing

The principles of flow chemistry and continuous manufacturing are poised to revolutionize the synthesis of fine chemicals and pharmaceuticals, and this compound is a prime candidate for such advancements. nih.govnih.govbeilstein-journals.org The transition from traditional batch processing to continuous flow offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. ispe.orgnih.govresearchgate.net

Future research in this area will focus on developing robust and scalable flow-based syntheses of this compound and its derivatives. This could involve the use of packed-bed reactors containing immobilized catalysts, allowing for easy separation of the catalyst from the product stream and continuous operation over extended periods. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and selectivities than are achievable in batch. novartis.com

Moreover, the integration of in-line analytical techniques, such as infrared or nuclear magnetic resonance spectroscopy, would enable real-time monitoring and optimization of the reaction conditions. This data-rich approach can accelerate process development and ensure consistent product quality, which is particularly crucial in pharmaceutical manufacturing. beilstein-journals.org The development of multi-step continuous processes, where the product of one reaction is directly fed into the next reactor, would represent a significant leap in efficiency for the synthesis of complex derivatives of this compound.

Advanced Applications in Emerging Chemical Technologies

The unique substitution pattern of this compound makes it a promising building block for a variety of advanced applications, particularly in medicinal chemistry and materials science.

In the pharmaceutical sector, substituted benzoic acids and their esters are common structural motifs in a wide range of drugs. researchgate.netresearchgate.netnih.gov The combination of a halogen atom (a key feature in many pharmaceuticals for modulating metabolic stability and binding affinity), a methoxy group (which can influence solubility and electronic properties), and a methyl group (for steric control) makes this compound an attractive starting point for the synthesis of novel bioactive molecules. Future research could explore its use as a scaffold for the development of new therapeutic agents, for instance, by incorporating it into larger molecules with potential activity as enzyme inhibitors or receptor ligands.

In the realm of materials science, functionalized aromatic compounds are crucial for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the aromatic ring through the various substituents makes this compound a candidate for the synthesis of novel organic semiconductors. The bromo-substituent, in particular, can be used as a handle to build up larger, conjugated systems through cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-methoxy-3-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a precursor such as methyl 2-methoxy-3-methylbenzoate using brominating agents (e.g., NBS or Br₂ in controlled conditions). Key parameters include temperature (0–25°C), solvent choice (e.g., DCM or CCl₄), and catalyst (e.g., FeBr₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product . Oxidation or substitution reactions may also be employed, with KMnO₄ or LiAlH₄ used for functional group interconversions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C2, methyl at C3, bromo at C5). Aromatic protons show distinct splitting patterns due to electron-withdrawing bromine .

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 273.99 (C₁₀H₁₁BrO₃) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% as per supplier data) . Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or bromine displacement. Periodic FT-IR or TLC checks are recommended .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5 vs. C3) affect biological activity in SAR studies?

- Methodological Answer : Comparative SAR analysis using analogs (e.g., methyl 3-bromo-2-methylbenzoate vs. This compound) reveals that bromine at C5 enhances electrophilic reactivity, improving binding to biological targets like enzymes. Bioassays (e.g., antimicrobial MIC tests) show C5-bromo derivatives exhibit 2–4× lower MIC values than C3-bromo analogs . Dose-response curves (EC₅₀) and molecular docking (e.g., AutoDock Vina) can quantify affinity differences .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain selection, solvent controls). Standardize protocols:

- Use CLSI guidelines for antimicrobial testing.

- Include cytotoxicity controls (e.g., MTT assay on mammalian cells) to distinguish selective activity.

- Validate results across multiple labs with blinded replicates . For example, a 2025 study resolved discrepancies by identifying solvent (DMSO) interference in bacterial growth assays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at C5 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃/DMF). Kinetic studies (monitored via LC-MS) show faster substitution with electron-rich nucleophiles (e.g., amines) due to resonance stabilization of the Meisenheimer intermediate. Computational modeling (DFT) predicts activation barriers and regioselectivity .

Q. How to design a retrosynthetic pathway for derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Retrosynthesis tools (e.g., AI-driven platforms like Pistachio or Reaxys) prioritize routes with minimal steps and high atom economy. For example, introducing fluorine at C2 (via electrophilic fluorination) improves metabolic stability. Validate intermediates using HRMS and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.